Enhanced Aqueous Solubility vs. 2-Amino-4-phenylthiazole
The predicted aqueous solubility of 3-(2-amino-1,3-thiazol-4-yl)phenol (estimated 2,875 mg·L⁻¹ at 25 °C) exceeds that of the unsubstituted analog 2-amino-4-phenylthiazole, whose estimated solubility in aqueous buffer (pH 7.2, 10% ethanol) is approximately 0.1 mg·mL⁻¹ (100 mg·L⁻¹) . The ~29-fold higher predicted solubility is attributable to the hydrogen-bonding capacity of the meta-hydroxyl group .
| Evidence Dimension | Predicted aqueous solubility (mg·L⁻¹) |
|---|---|
| Target Compound Data | ≈ 2,875 mg·L⁻¹ |
| Comparator Or Baseline | 2-Amino-4-phenylthiazole: ≈ 100 mg·L⁻¹ (in PBS/EtOH 10:1) |
| Quantified Difference | ≈ 29-fold higher |
| Conditions | Predicted values: WSKOW v1.41 estimate for target compound; experimental solubility data for comparator in Ethanol:PBS (pH 7.2) (1:10) |
Why This Matters
Higher aqueous solubility broadens formulation options for in vitro assays and reduces the need for DMSO co-solvent, which can interfere with biological readouts.
